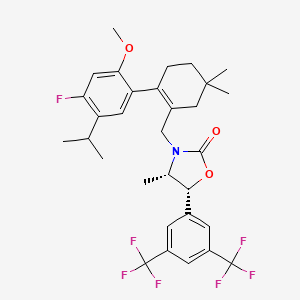

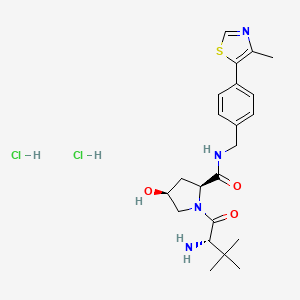

![molecular formula C25H24N2O2 B606776 N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 850467-66-2](/img/structure/B606776.png)

N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-[1,1'-biphenyl]-4-carboxamide

Vue d'ensemble

Description

“N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-[1,1’-biphenyl]-4-carboxamide” is a complex organic compound. It contains a carboxamide group (-CONH2), which is a common functional group in biochemistry, and a tetrahydronaphthalenyl group, which is a polycyclic aromatic hydrocarbon .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the tetrahydronaphthalenyl group, the introduction of the aminoethyl group, and finally the coupling with the biphenyl-4-carboxylic acid to form the carboxamide .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydronaphthalenyl group would contribute significant aromatic character to the molecule .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and reagents present. The carboxamide group could potentially undergo hydrolysis, and the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the carboxamide group could allow for hydrogen bonding, potentially affecting its solubility and boiling point . The aromatic rings would likely make the compound relatively stable and resistant to oxidation .Applications De Recherche Scientifique

Mitotic Regulation and Cancer Therapy

TAO Kinase inhibitors, including CP 43, have been shown to play a role in mitotic regulation. By inhibiting TAOK1 and TAOK2 activity, these compounds can delay mitosis, which is a critical process in cell division. This has potential applications in cancer therapy, where controlling cell proliferation is a key strategy .

Neurodegenerative Disease Treatment

Research has indicated that TAO Kinase inhibitors can reduce tau phosphorylation, which is implicated in neurodegenerative diseases such as Alzheimer’s and frontotemporal dementia. This suggests a potential application of CP 43 in the treatment of these conditions .

Hippo Signaling Pathway Modulation

TAO Kinases are involved in regulating the Hippo signaling pathway, which is crucial for controlling organ size and suppressing tumors. Inhibitors like CP 43 could be used to modulate this pathway, offering therapeutic avenues for diseases related to tissue growth and cancer .

Spindle Positioning in Cell Division

The accurate positioning of the mitotic spindle is vital for proper cell division. TAO Kinase inhibitors have been found to contribute to spindle positioning, which could be important for ensuring genomic stability during cell division .

Mitotic Cell Rounding

During mitosis, cells undergo a rounding process that is essential for successful cell division. CP 43 has been associated with influencing mitotic cell rounding, which could have implications for understanding cell mechanics and developing treatments that target cell shape changes .

Targeting Tauopathies

Given the role of TAO Kinase inhibitors in reducing tau phosphorylation, there is potential for CP 43 to be used in targeting tauopathies—conditions characterized by abnormal accumulation of tau protein in the brain .

Mécanisme D'action

Target of Action

The primary targets of TAO Kinase inhibitor 1, also known as N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-[1,1’-biphenyl]-4-carboxamide or CP 43, are the thousand-and-one amino acid kinases (TAOKs) 1 and 2 . TAOKs are activated catalytically during mitosis and contribute to mitotic cell rounding and spindle positioning .

Mode of Action

TAO Kinase inhibitor 1 is an ATP-competitive inhibitor that selectively targets TAOK1 and TAOK2 . It reduces tau phosphorylation at sites associated with neurodegeneration in human tauopathies . The inhibitor decreases tau phosphorylation in vitro and in cell models .

Biochemical Pathways

TAO Kinase inhibitor 1 affects the tau phosphorylation pathway. TAOKs phosphorylate tau on more than 40 residues in vitro . The inhibitor reduces tau phosphorylation on T123 and T427 and also on additional pathological sites (S262/S356 and S202/T205/S208) .

Pharmacokinetics

It is known that the inhibitor is atp-competitive , suggesting that it may compete with ATP for binding sites, which could impact its bioavailability.

Result of Action

The action of TAO Kinase inhibitor 1 results in a decrease in tau phosphorylation, which is associated with neurodegeneration in human tauopathies . This decrease in tau phosphorylation is observed in vitro, in cell models, and in differentiated primary cortical neurons .

Action Environment

The efficacy and stability of TAO Kinase inhibitor 1 can be influenced by various environmental factors. For example, the presence of ATP can affect the inhibitor’s ability to bind to its target due to its ATP-competitive nature . .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it. These might include avoiding inhalation or skin contact, and not exposing the compound to high temperatures or open flames .

Orientations Futures

Propriétés

IUPAC Name |

N-[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]-4-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O2/c28-24(27-23-12-6-10-20-9-4-5-11-22(20)23)17-26-25(29)21-15-13-19(14-16-21)18-7-2-1-3-8-18/h1-5,7-9,11,13-16,23H,6,10,12,17H2,(H,26,29)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQKXOAJVNFOHNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)NC(=O)CNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-[1,1'-biphenyl]-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

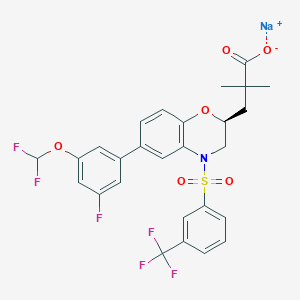

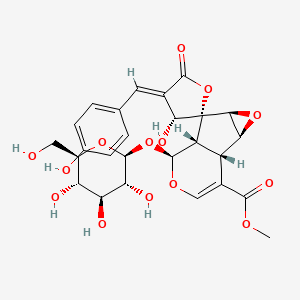

![7-chloro-3-methyl-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]phenyl]-1H-quinolin-4-one](/img/structure/B606710.png)